2-Amino-5-phenyl-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-phenyl-1,3-thiazol-4-ol is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The presence of the amino group at the second position and a phenyl group at the fifth position are characteristic of this compound. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives, including those similar to 2-amino-5-phenyl-1,3-thiazol-4-ol, often involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by oxidative bond formation . Ultrasound-mediated one-pot synthesis methods have also been reported for the rapid and environmentally friendly production of thiazole derivatives . Additionally, the synthesis of aromatic unsymmetrical diamine monomers containing the thiazole ring has been achieved, which can be further polymerized into novel polyimides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using X-ray diffraction methods. For instance, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, a closely related compound, has been determined, revealing that molecules form dimers through intermolecular hydrogen bonds . The structural geometry, including bond lengths and angles, has been corroborated by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions due to their reactive sites, such as the amino group. They can undergo further functionalization and form complex structures with potential biological activities. For example, the reaction of 2-phenyl-4-chloromethylselenazole with 2-amino-5-mercapto-1,3,4-thiadiazole under phase transfer catalyst conditions has been reported to yield novel thiazole derivatives .
Physical and Chemical Properties Analysis
Thiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. Novel polyimides derived from thiazole-containing monomers have shown good solubility in strong dipolar solvents, excellent thermal stability, and outstanding mechanical properties . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied using DFT, providing insights into the reactivity and potential applications of these compounds .
Scientific Research Applications
Microwave Irradiation in Synthesis
The derivatives of 2-amino-4-phenylthiazole, which are structurally related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, are of high scientific interest due to their broad spectrum of biological activity. A study explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation, indicating a method to overcome the disadvantage of long reaction times traditionally required in the synthesis of these derivatives (Khrustalev, 2009).
Anticancer Agents
Thiazole derivatives have shown promise as anticancer agents. A study on 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, a scaffold related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, revealed these compounds as novel tubulin polymerization inhibitors with significant growth inhibition activity on cancer cell lines and potential for in vivo efficacy (Romagnoli et al., 2012).
Microtubule Targeting Agents
Another study focused on 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, related to the compound of interest, as microtubule targeting agents. These compounds, especially those with an ethoxy group, showed significant activity against cancer cell lines, acting through the colchicine site of tubulin and leading to apoptosis and mitotic catastrophe as cell death mechanisms (Romagnoli et al., 2011).
Chemoselective Thionation-Cyclization
A method for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization was reported. This process involved highly functionalized enamides and led to products with diverse functionalities, demonstrating a versatile approach to thiazole derivatives synthesis (Kumar et al., 2013).
Adenosine Receptor Pharmacophore
Derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, a compound structurally similar to 2-Amino-5-phenyl-1,3-thiazol-4-ol, have been claimed as adenosine A3 and/or A2b receptor antagonists and inhibitors of TNF-a production, indicating potential therapeutic uses in treating asthma and COPD (2000).
Fluorescence and Biological Activity in Thiadiazole Derivatives
Research on thiadiazole derivatives, including 2-amino-5-phenyl-1,3,4-thiadiazole, highlighted non-typical fluorescence effects and biological activity. This study provided insights into the spectroscopic and theoretical aspects of these compounds, their microbiological, and antioxidative potential, suggesting their use as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Hydrogen-Bonding Networks
An examination of the solid-state packing arrays and hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives provided insights into their molecular interactions. This study offers valuable information for the understanding of the structural and molecular properties of these compounds (Lynch et al., 2002).
Future Directions
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMNHLWRPCJGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388797 |
Source
|
Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenyl-1,3-thiazol-4-ol | |
CAS RN |
98879-58-4 |
Source
|
Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.